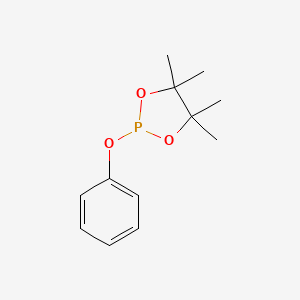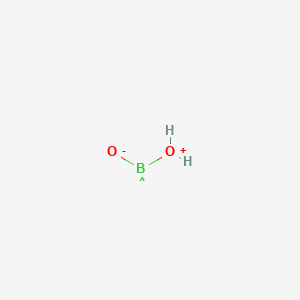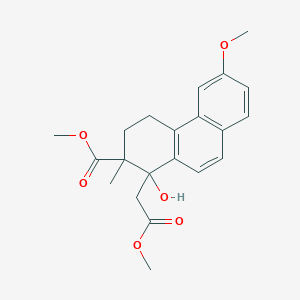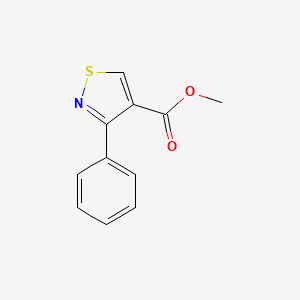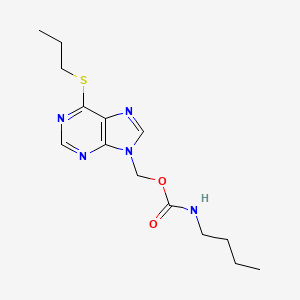
(6-propylsulfanylpurin-9-yl)methyl N-butylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-propylsulfanylpurin-9-yl)methyl N-butylcarbamate is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a purine base with a propylsulfanyl group at the 6-position and a butylcarbamate group attached to the methyl group at the 9-position. These modifications confer distinct chemical and biological properties, making it a subject of study in medicinal chemistry and other scientific disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-propylsulfanylpurin-9-yl)methyl N-butylcarbamate typically involves multi-step organic reactionsThe final step involves the attachment of the butylcarbamate group to the methyl group at the 9-position using carbamate formation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity. The reaction conditions are carefully monitored to maintain consistency and efficiency in the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(6-propylsulfanylpurin-9-yl)methyl N-butylcarbamate undergoes various chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the carbamate group, leading to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the purine base, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or amines are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted purine derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(6-propylsulfanylpurin-9-yl)methyl N-butylcarbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (6-propylsulfanylpurin-9-yl)methyl N-butylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, interference with nucleic acid synthesis, or disruption of cellular signaling processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (6-methoxy-2-naphthyl)propanamide derivatives
- Indole derivatives
- Furfurals and their derivatives
Uniqueness
Compared to these similar compounds, (6-propylsulfanylpurin-9-yl)methyl N-butylcarbamate stands out due to its unique combination of a purine base with a propylsulfanyl group and a butylcarbamate group. This structural uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
14133-17-6 |
|---|---|
Formule moléculaire |
C14H21N5O2S |
Poids moléculaire |
323.42 g/mol |
Nom IUPAC |
(6-propylsulfanylpurin-9-yl)methyl N-butylcarbamate |
InChI |
InChI=1S/C14H21N5O2S/c1-3-5-6-15-14(20)21-10-19-9-18-11-12(19)16-8-17-13(11)22-7-4-2/h8-9H,3-7,10H2,1-2H3,(H,15,20) |
Clé InChI |
ONBGMWLHMNYGKS-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)OCN1C=NC2=C1N=CN=C2SCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[5-Bromo-6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}pyrimidine-2,4(1h,3h)-dione](/img/structure/B14716211.png)

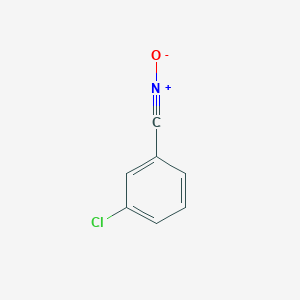
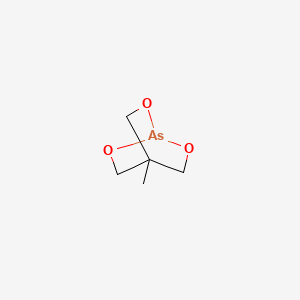
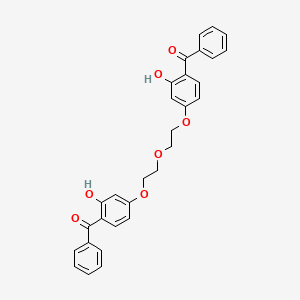
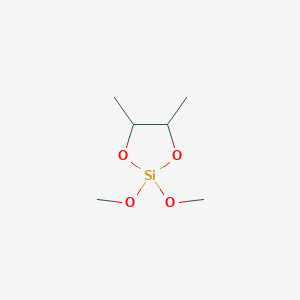

![6-[(4-Bromoanilino)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14716251.png)
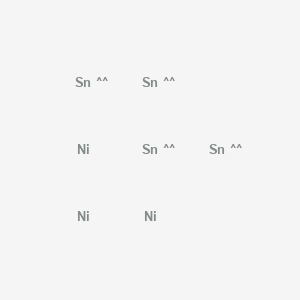
![11-Methoxy-7-methyl-1,2,3,4,5,6,7,7a,8,12b-decahydrodibenzo[d,f]indol-12-ol](/img/structure/B14716261.png)
